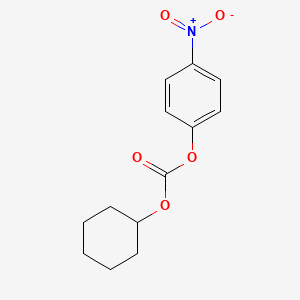

Cyclohexyl (4-nitrophenyl) Carbonate

Description

Structural Classification and Significance within Organic Carbonate Chemistry

Organic carbonates are esters of carbonic acid. Cyclohexyl (4-nitrophenyl) carbonate is classified as an unsymmetrical carbonate, meaning it possesses two different organic substituents attached to the carbonate oxygen atoms. Within the broader family of organic carbonates, it belongs to a subclass known as activated carbonates. This activation is key to its synthetic utility, distinguishing it from more stable, unreactive carbonates like diethyl carbonate or diphenyl carbonate.

The significance of such activated carbonates lies in their ability to act as effective acylating agents under mild conditions. They serve as valuable alternatives to more hazardous reagents like phosgene (B1210022) or chloroformates for the introduction of carbonate or carbamate (B1207046) functionalities into molecules.

Below is a table detailing the key structural and chemical properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 176787-42-1 |

| Molecular Formula | C₁₃H₁₅NO₅ |

| Molecular Weight | 265.26 g/mol |

| SMILES | O=C(OC1CCCCC1)Oc2ccc(cc2)N+=O |

Role of the 4-Nitrophenyl Moiety as an Activating Group in Carbonate Esters

The reactivity of this compound is profoundly influenced by the 4-nitrophenyl group. This substituent acts as a potent electron-withdrawing group, a consequence of the nitro group's strong -I (inductive) and -R (resonance) effects. This electronic pull increases the electrophilicity of the adjacent carbonyl carbon, making it more susceptible to attack by nucleophiles.

Furthermore, the 4-nitrophenoxide ion is an excellent leaving group. Its stability is derived from the delocalization of the negative charge across the aromatic ring and onto the nitro group. The pKa of 4-nitrophenol (B140041) is approximately 7.15, indicating that its conjugate base, the 4-nitrophenoxide ion, is relatively stable and can be readily displaced. researchgate.net This facilitates the nucleophilic substitution reaction, which is the cornerstone of the synthetic applications of this class of compounds. The release of the yellow-colored 4-nitrophenolate (B89219) ion during a reaction can also serve as a convenient visual or spectrophotometric indicator of reaction progress. emerginginvestigators.orgemerginginvestigators.org

Historical Context and Evolution of Activated Carbonates in Synthesis

The development of activated carbonates is closely intertwined with the broader history of peptide synthesis and the search for mild and efficient coupling reagents. In the mid-20th century, the concept of "activated esters" was pioneered to facilitate the formation of amide bonds without significant racemization. Reagents like 4-nitrophenyl esters of amino acids became commonplace in peptide chemistry. emerginginvestigators.org

This principle was extended to carbonic acid derivatives. The use of highly reactive and toxic reagents like phosgene and chloroformates for the synthesis of carbonates and carbamates spurred the development of safer alternatives. wikipedia.org Activated carbonates, such as bis(4-nitrophenyl) carbonate and related compounds, emerged as valuable substitutes. These solid, often crystalline, reagents are easier to handle and offer a more controlled reactivity profile. Their evolution has been driven by the need for chemoselective reagents that can operate under mild, often room temperature, conditions, compatible with a wide range of functional groups.

Overview of Research Trajectories for this compound Analogs

Research concerning this compound and its analogs has generally progressed along several key trajectories, focusing on their application in various synthetic contexts.

One major area of investigation is their use as carbamating and carbonating agents . By reacting with primary and secondary amines, these activated carbonates provide a straightforward route to a wide array of carbamates. Similarly, reaction with alcohols and phenols yields new carbonate esters. Kinetic studies on the aminolysis and phenolysis of various 4-nitrophenyl carbonates have provided detailed mechanistic insights, often revealing stepwise pathways involving tetrahedral intermediates. researchgate.netnih.gov The reactivity can be modulated by the nature of the non-leaving group (in this case, cyclohexyl).

Another significant research direction is their application as base-labile protecting groups in organic synthesis. emerginginvestigators.orgemerginginvestigators.org The cyclohexyloxycarbonyl group can be introduced onto a sensitive functional group, such as an alcohol or amine, and later removed under specific basic conditions that liberate the highly stable 4-nitrophenoxide leaving group. The stability of these carbonates in acidic and neutral media allows for orthogonal protection strategies in multi-step syntheses. emerginginvestigators.org

More recently, the principles of activated carbonate chemistry have been extended to polymer synthesis . Activated diaryl carbonates are employed in melt and solution polymerization to produce polycarbonates. rsc.orgresearchgate.net This approach allows for the incorporation of thermally sensitive monomers that would degrade under the harsh conditions of traditional polycarbonate production methods. While direct use of this compound in this specific application is less common, the underlying principles of reactivity are directly relevant.

Finally, research into analogs often involves modifying either the non-leaving group or the activating group to fine-tune reactivity and solubility. For instance, analogs with different alkyl or aryl groups in place of the cyclohexyl moiety have been synthesized to explore steric and electronic effects on reaction rates. nih.gov Other analogs incorporate polyethylene (B3416737) glycol (PEG) chains to enhance aqueous solubility for biological applications. mdpi.com

The table below provides a comparative look at some analogs of this compound and their primary areas of research.

| Compound Name | Non-leaving Group | Primary Research Focus |

| Methyl (4-nitrophenyl) Carbonate | Methyl | Mechanistic studies of aminolysis and hydrolysis |

| Benzyl (B1604629) (4-nitrophenyl) Carbonate | Benzyl | Protecting group chemistry |

| Bis(4-nitrophenyl) Carbonate | 4-Nitrophenyl | Peptide synthesis, cross-linking agent, polymer synthesis |

| 1-Ethynylthis compound | 1-Ethynylcyclohexyl | Synthesis of glycosyl carbonate donors |

| m-PEG-4-nitrophenyl carbonate | Methoxy-terminated polyethylene glycol | Bioconjugation and modification of biological molecules |

Structure

3D Structure

Properties

IUPAC Name |

cyclohexyl (4-nitrophenyl) carbonate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO5/c15-13(18-11-4-2-1-3-5-11)19-12-8-6-10(7-9-12)14(16)17/h6-9,11H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NTGDMUVJXIBLHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)OC2=CC=C(C=C2)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Ii. Synthetic Methodologies for Cyclohexyl 4 Nitrophenyl Carbonate and Analogous Activated Carbonates

Strategies for Carbonate Bond Formation via Phosgene (B1210022) Equivalents

Phosgene, a highly reactive and toxic gas, is a traditional reagent for forming carbonate bonds. However, due to its hazardous nature, safer alternatives known as phosgene equivalents are now commonly used. These compounds mimic the reactivity of phosgene but are easier and safer to handle.

Triphosgene (B27547), a stable crystalline solid, serves as a convenient and safer substitute for phosgene gas. nih.govwikipedia.org It can be prepared through the exhaustive free radical chlorination of dimethyl carbonate. wikipedia.org In organic synthesis, triphosgene is used as a source of the CO²⁺ group, effectively behaving like phosgene as it can thermally break down into it. wikipedia.org

The reaction mechanism for triphosgene involves its decomposition into three molecules of phosgene, which then react with alcohols or phenols to form carbonates. wikipedia.orgmdma.ch This process is often carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid byproduct. nih.gov Triphosgene has been successfully used to synthesize a variety of carbonates, including cyclic carbonates, which can be valuable in determining the relative stereochemistry of molecules. nih.gov It is a versatile reagent that facilitates the preparation of numerous value-added compounds. nih.gov

For instance, the synthesis of bis(4-nitrophenyl) carbonate, a related activated carbonate, has been achieved using triphosgene in a process involving p-nitrophenol, a catalyst like triethylamine, and a sodium hydroxide (B78521) solution in a dichloromethane (B109758) solvent. google.com This highlights the adaptability of triphosgene in synthesizing various activated carbonates.

It is important to note that while triphosgene is considered a safer alternative, it is still highly toxic and can release phosgene, especially at higher temperatures or in the presence of certain catalysts. acs.org Therefore, appropriate safety precautions, such as using a well-ventilated fume hood and a scrubber system for off-gases, are essential. acs.org

Table 1: Comparison of Phosgene and Triphosgene

| Feature | Phosgene | Triphosgene |

|---|---|---|

| State at Room Temperature | Gas | Crystalline Solid |

| Handling | Difficult and hazardous | Easier and safer |

| Reactivity | High | Decomposes to phosgene |

| Primary Use | Carbonate synthesis | Carbonate synthesis |

Chloroformates are another important class of reagents for the synthesis of carbonates. nih.gov They are essentially derivatives of phosgene where one chlorine atom has been replaced by an alkoxy or aryloxy group. This modification makes them generally less hazardous than phosgene while still retaining sufficient reactivity to form carbonate bonds.

The synthesis of carbonates using chloroformates typically involves the reaction of a chloroformate with an alcohol or a phenol (B47542) in the presence of a base. For example, p-nitrophenyl chloroformate can react with another molecule of p-nitrophenol to produce bis(4-nitrophenyl) carbonate. nbinno.com This method offers a more controlled way to build the carbonate structure.

Recent advancements have led to innovative, safer methods for generating chloroformates in situ, avoiding the need to handle these reactive intermediates directly. organic-chemistry.org One such method involves the photo-on-demand synthesis from a chloroform (B151607) solution containing a primary alkyl alcohol and oxygen, irradiated with UV light. nih.govorganic-chemistry.org This in situ generation allows for a one-pot conversion to carbonates by the subsequent addition of another alcohol. nih.gov This approach not only enhances safety but also simplifies the operational process and reduces costs. organic-chemistry.org

The synthesis of various chloroformates using triphosgene as a starting material has also been reported, demonstrating improved yields over the traditional phosgene method. researchgate.net

Incorporation of the Cyclohexyl Moiety in Carbonate Synthesis

The cyclohexyl group is a key structural component of Cyclohexyl (4-nitrophenyl) Carbonate. Its incorporation into the carbonate molecule is a critical step in the synthesis.

The most common method for introducing the cyclohexyl group is through the use of cyclohexanol (B46403) as a precursor. Cyclohexanol, a readily available alcohol, can react with a suitable phosgene equivalent or chloroformate to form the desired cyclohexyl carbonate.

For example, cyclohexanol can be reacted with triphosgene in the presence of a base to form a cyclohexyl chloroformate intermediate, which can then react with 4-nitrophenol (B140041) to yield this compound. Alternatively, 4-nitrophenyl chloroformate can be reacted directly with cyclohexanol.

The synthesis of related compounds, such as N-cyclohexyl-N-methyl-4-(3-formyl-4-nitrophenyl)oxybutanamide, demonstrates the use of N-methyl-N-cyclohexylamine (a derivative of cyclohexanol) in reactions with acid chlorides, highlighting the versatility of cyclohexyl precursors in organic synthesis. prepchem.com

The preparation of cyclohexanol itself can be achieved through various methods, including the highly stereoselective reduction of cyclohexanone (B45756) using reagents like lithium dispersion with iron(II) chloride or copper(II) chloride. organic-chemistry.org Furthermore, cyclohexanol can be dehydrated to form cyclohexene (B86901) using an acid catalyst like phosphoric acid. libretexts.orgyoutube.com

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence the properties and reactivity of a compound. researchgate.net When synthesizing molecules containing a cyclohexyl ring, the stereochemistry of the substituents on the ring becomes an important consideration.

The cyclohexyl ring can exist in different conformations, with the chair conformation being the most stable. Substituents on the ring can be in either axial or equatorial positions. The relative orientation of these substituents (cis or trans) can lead to different stereoisomers.

In the context of cyclohexyl carbonate synthesis, if the cyclohexanol precursor has existing stereocenters, or if stereocenters are created during the reaction, a mixture of diastereomers could be formed. Controlling the stereochemical outcome of the reaction is a key challenge in organic synthesis. researchgate.net

For example, in the synthesis of poly(cyclohexene carbonate) from cyclohexene oxide and carbon dioxide, the use of a chiral catalyst can lead to a polymer with high stereoregularity. mdpi.com This demonstrates that the choice of catalyst can play a crucial role in controlling the stereochemistry of carbonate formation involving a cyclohexyl-related moiety. mdpi.com

Recent research on PROTACs (Proteolysis Targeting Chimeras) has shown that a single stereochemical inversion within a cyclohexyl linker can significantly impact the molecule's conformation and binding affinity. nih.gov Specifically, a trans-cyclohexyl group resulted in a more rigid, extended conformation compared to the folded conformation of its cis-analogue. nih.gov While this research is not directly on this compound, it underscores the profound effect that stereochemistry in a cyclohexyl group can have on molecular properties.

Green Chemistry Principles in the Synthesis of Activated Carbonates

Green chemistry focuses on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. rsc.org The principles of green chemistry are increasingly being applied to the synthesis of activated carbonates to make these processes more environmentally friendly and sustainable.

One of the key aspects of green chemistry is the use of safer solvents and reagents. rsc.org The move from highly toxic phosgene to the solid, more manageable triphosgene is a step in this direction. wikipedia.org Further advancements, such as the in-situ generation of chloroformates from chloroform and alcohols, eliminate the need to handle these reactive intermediates, enhancing safety. organic-chemistry.org

The use of organic carbonates themselves as green solvents is also gaining traction, as they are often biodegradable and have low toxicity. rsc.org

Another principle of green chemistry is the use of renewable feedstocks. acs.org While not directly applicable to the synthesis of this compound from petrochemical-derived starting materials, there is a broader trend in chemical synthesis towards using biomass-derived precursors. For instance, activated carbon, a material with a wide range of applications, can be synthesized from biomass waste. acs.orgmdpi.com

Catalysis is also a cornerstone of green chemistry. The development of efficient and reusable catalysts can significantly improve the sustainability of a chemical process. In the synthesis of cyclohexene carbonate from cyclohexene oxide and carbon dioxide, polymer-supported zinc chloride catalysts have been shown to be effective and reusable. tandfonline.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| 4-nitrophenol |

| 4-nitrophenyl chloroformate |

| bis(4-nitrophenyl) carbonate |

| Carbon dioxide |

| Chloroform |

| Cyclohexanol |

| Cyclohexanone |

| Cyclohexene |

| Cyclohexene oxide |

| This compound |

| Dichloromethane |

| Dimethyl carbonate |

| N-cyclohexyl-N-methyl-4-(3-formyl-4-nitrophenyl)oxybutanamide |

| N-methyl-N-cyclohexylamine |

| Phosgene |

| Phosphoric acid |

| Poly(cyclohexene carbonate) |

| Pyridine |

| Sodium hydroxide |

| Triethylamine |

Solvent Selection and Reaction Efficiency

The choice of solvent is a critical parameter in the synthesis of activated carbonates, significantly influencing reaction rates, yields, and the ease of product purification. The solvent's primary roles are to dissolve reactants, facilitate interaction between them, and stabilize transition states. wikipedia.org For the synthesis of nitrophenyl carbonates, which often involves reactants with varying polarities, the solvent's properties such as polarity, dielectric constant, and boiling point must be carefully considered.

Polar aprotic solvents are frequently employed in the synthesis of analogous compounds like bis(4-nitrophenyl) carbonate. chemicalbook.com Dichloromethane, for example, is a common choice as it effectively dissolves the starting materials, such as p-nitrophenol and phosgene derivatives, while being relatively inert under the reaction conditions. patsnap.comgoogle.com In one documented synthesis of bis(4-nitrophenyl) carbonate, the reaction of 3-(1-(Dimethylamino)ethyl) phenol with bis(4-nitrophenyl)carbonate is carried out in dichloromethane, which facilitates the reaction smoothly at ambient or cooled temperatures. google.com

The efficiency of the reaction is not only dependent on the primary reaction solvent but also on the solvents used during the workup and purification stages. In the synthesis of bis(4-nitrophenyl) carbonate via the nitration of diphenyl carbonate, a multi-solvent system is utilized. chemicalbook.com Nitrobenzene serves as the reaction medium, while ethyl acetate (B1210297) is used for extraction, and a mixture of toluene (B28343) and cyclohexane (B81311) is employed for recrystallization to achieve a high-purity final product. chemicalbook.com This highlights that a sequence of solvents is often necessary to maximize both reaction conversion and product purity. The use of organic carbonates themselves, such as propylene (B89431) carbonate, is also being explored as a greener alternative to traditional dipolar aprotic solvents like DMF and DMSO in various organic syntheses. researchgate.net

The impact of the solvent environment on reaction kinetics is profound. Studies on the aminolysis of 4-nitrophenyl phenyl carbonate in aqueous dimethyl sulfoxide (B87167) (DMSO) show that the reaction mechanism and rate can be strongly influenced by the solvent composition. researchgate.net Similarly, the reactivity of nucleophiles towards p-nitrophenyl acetate varies significantly in acetonitrile-water mixtures, with changes in solvent structure leading to notable shifts in reaction rates. acs.orgresearchgate.net These findings underscore the importance of empirical testing and optimization of solvent systems to enhance reaction efficiency.

| Reaction / Process | Primary Solvent(s) | Role / Observation | Yield / Purity |

| Synthesis of bis(4-nitrophenyl) carbonate | Dichloromethane | Reaction medium for p-nitrophenol and triphosgene. patsnap.comgoogle.com | >99% Purity patsnap.com |

| Purification of bis(4-nitrophenyl) carbonate | Dimethyl Carbonate | Used for crystallization at 70°C. patsnap.com | High Purity patsnap.com |

| Nitration of Diphenyl Carbonate | Nitrobenzene | Reaction medium for nitration. chemicalbook.com | 94% Yield chemicalbook.com |

| Extraction of bis(4-nitrophenyl) carbonate | Ethyl Acetate | Used to extract the product from the aqueous quench. chemicalbook.com | - |

| Recrystallization of bis(4-nitrophenyl) carbonate | Toluene / Cyclohexane | Mixed solvent system for final purification. chemicalbook.com | - |

| Solution Polymerization with BMSC * | o-Dichlorobenzene | Solvent for polymerization at 120 ˚C. tue.nl | Mn = 5.7 kg/mol tue.nl |

*Bis(methyl salicyl) carbonate (BMSC) is an analogous activated carbonate.

Catalyst Development for Sustainable Production

Catalysis is at the heart of modern chemical synthesis, and the production of activated carbonates is no exception. The development of sustainable catalysts aims to reduce environmental impact by utilizing renewable resources, improving energy efficiency, and enabling catalyst recyclability. rsc.org Catalysts for carbonate synthesis can be broadly categorized as homogeneous and heterogeneous. ethz.ch While homogeneous catalysts are often well-defined and highly selective, they can be difficult to separate from the reaction product. ethz.ch Heterogeneous catalysts, though sometimes less defined, are generally easier to recover and reuse, a significant advantage for sustainable industrial processes. ethz.chscispace.com

Recent research has focused on developing green catalysts for carbonate synthesis, particularly through the atom-economical reaction of CO2 with epoxides to form cyclic carbonates. nih.govbohrium.com Biomass-based catalysts, derived from renewable resources like cellulose, are gaining attention due to their low cost, non-toxic nature, and biodegradability. nih.govbohrium.com These materials often contain abundant hydroxyl groups that can act as hydrogen-bond donors (HBDs), activating the epoxide ring towards nucleophilic attack. nih.govresearchgate.net

Iron-based catalysts are also emerging as inexpensive, non-toxic, and efficient options. acs.orgmdpi.com For instance, a binary system of iron chloride and organic phosphorus salts has been shown to significantly improve the conversion of epoxidized vegetable oils into cyclic carbonates under solvent-free conditions. acs.org Another study demonstrated an efficient and reusable C-homoscorpionate Fe(II) complex that, when used in an ionic liquid medium, effectively catalyzes the cycloaddition of CO2 to epoxides. mdpi.com The reusability of such catalysts is a key feature of sustainable production; some systems can be reused for multiple cycles without a significant loss of activity. researchgate.netbohrium.com

Organocatalysts, which are metal-free small organic molecules, represent another frontier in sustainable catalyst design. rsc.org Functionalized organic halide salts, pyrazolium (B1228807) salts, and pyridinium (B92312) salts have been developed as highly active one-component catalysts. rsc.org These catalysts often incorporate functional groups that can activate either the epoxide or the carbon dioxide molecule, enhancing the reaction rate and allowing the process to occur under milder conditions, such as lower temperatures and atmospheric pressure. rsc.orgmdpi.com The development of solid-supported catalysts, such as those immobilized on silica (B1680970) or polymers, combines the high activity of homogeneous systems with the practical benefits of heterogeneous catalysis. researchgate.netrsc.org

| Catalyst System | Type | Key Features | Application | Reusability |

| Triethylamine | Homogeneous | Simple organic base. patsnap.comgoogle.com | Synthesis of bis(4-nitrophenyl) carbonate. patsnap.comgoogle.com | Not typically reused. |

| Cellulose / KI | Heterogeneous (Bio-based) | Renewable, low-cost, hydrogen-bond donor. nih.gov | Coupling of CO2 and propylene oxide. nih.gov | Not specified. |

| Iron Chloride / Phosphorus Salts | Homogeneous | Inexpensive, non-toxic, high efficiency. acs.org | CO2 valorization into biobased carbonates. acs.org | Not specified. |

| [FeCl2{κ3-HC(pz)3}] / Ionic Liquid | Homogeneous | Synergistic effect, operates under milder conditions. mdpi.com | Cycloaddition of CO2 to epoxides. mdpi.com | Demonstrated. mdpi.com |

| 4-(dimethylamino)pyridine hydrobromide | Homogeneous (Organocatalyst) | Highly efficient, recyclable, works at atmospheric CO2 pressure. rsc.org | Synthesis of cyclic carbonates from epoxides. rsc.org | Demonstrated. rsc.org |

| K2CO3 on Smectite | Heterogeneous | High basicity, efficient for transcarbonation. mdpi.com | Glycerol transcarbonation. mdpi.com | Demonstrated for 5 cycles. mdpi.com |

Industrial-Scale Synthesis Considerations for Related Nitrophenyl Carbonates

Translating a laboratory synthesis to an industrial scale introduces a host of new challenges and considerations. For nitrophenyl carbonates like the analogous bis(4-nitrophenyl) carbonate, key factors include process safety, cost-effectiveness, energy consumption, waste minimization, and consistent product quality. patsnap.comgoogle.com An industrial process for synthesizing high-purity bis(4-nitrophenyl) carbonate has been developed that emphasizes a simple process with low energy consumption and cost. patsnap.comgoogle.com

The process involves the reaction of p-nitrophenol with triphosgene in a dichloromethane-water biphasic system, catalyzed by triethylamine. patsnap.comgoogle.com Several aspects of this process are critical for successful scale-up:

Raw Material Handling and Dosing: Reactants are added in a specific order and rate. A solution of sodium hydroxide and a triphosgene-dichloromethane solution are added slowly and simultaneously to the main reaction kettle. patsnap.comgoogle.com This controlled addition is crucial for managing the reaction exotherm and ensuring safety.

Temperature Control: The reaction temperature is strictly maintained to not exceed 25°C. patsnap.comgoogle.com Exceeding this temperature could lead to side reactions, reducing yield and purity, and potentially creating safety hazards. Industrial reactors are equipped with cooling jackets to manage the heat generated during the reaction.

Process Monitoring: The reaction progress is monitored by measuring the pH value. The synthesis is considered complete when the pH value stabilizes and no longer drops, which typically occurs after about 2 hours. patsnap.comgoogle.com

Purification and Isolation: Post-reaction, the product is subjected to a series of purification steps including water washing, distillation to remove the solvent, and crystallization. patsnap.com The final product is isolated by centrifugation and drying to achieve a purity of over 99%. patsnap.com

Scalability: The process has been demonstrated at various scales, from a 1L laboratory reactor to a 50L pilot-scale reactor, showing a proportional increase in reactant quantities while maintaining the core process parameters. patsnap.comgoogle.com This demonstrates the robustness and scalability of the synthetic method.

| Parameter | Example 1 (Lab Scale) | Example 2 (Pilot Scale) |

| Reactor Volume | 1 L patsnap.com | 50 L patsnap.comgoogle.com |

| Dichloromethane | 500 mL patsnap.com | 25 L patsnap.comgoogle.com |

| p-Nitrophenol | 56.3 g patsnap.com | 2.8 kg patsnap.comgoogle.com |

| Triphosgene | 21 g patsnap.com | 1.1 kg patsnap.comgoogle.com |

| Triethylamine (Catalyst) | 0.2 mL patsnap.com | 12 mL patsnap.comgoogle.com |

| 34% Sodium Hydroxide Solution | 38 mL patsnap.com | 2 L patsnap.comgoogle.com |

| Max Reaction Temperature | ≤ 25 °C patsnap.com | ≤ 25 °C patsnap.comgoogle.com |

| Reaction Time | ~2 hours (until pH stable) patsnap.com | 2 hours patsnap.comgoogle.com |

| Final Product Yield | - | 99% patsnap.com |

| Final Product Purity | - | >99% patsnap.com |

Iii. Chemical Reactivity and Mechanistic Pathways of Cyclohexyl 4 Nitrophenyl Carbonate

Nucleophilic Acyl Substitution Reactions at the Carbonyl Center

The central theme of the reactivity of Cyclohexyl (4-nitrophenyl) carbonate is the nucleophilic acyl substitution mechanism. sketchy.commasterorganicchemistry.com In this process, a nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. sketchy.comlibretexts.org This intermediate then collapses, expelling the 4-nitrophenoxide leaving group to yield the final substitution product. libretexts.orgnih.gov The high reactivity of this class of carbonates is attributed to the stability of the departing leaving group. youtube.com

Kinetic studies on analogous 4-nitrophenyl carbonates reacting with various nucleophiles, such as amines, have provided significant insight into the mechanistic details of these transformations. The reactions are typically proposed to proceed through a stepwise mechanism involving a zwitterionic tetrahedral intermediate (T±). researchgate.netnih.govnih.gov The rate of the reaction is influenced by the rates of formation (k₁) and breakdown (k₋₁ and k₂) of this intermediate.

Brønsted-type plots, which correlate the logarithm of the rate constant (log kₙ) with the pKa of the conjugate acid of the attacking amine, are often used to probe the reaction mechanism. For the aminolysis of similar activated carbonates, these plots are frequently curved. researchgate.netnih.govnih.gov A downward curvature in a Brønsted plot suggests a change in the rate-determining step (RDS) of the reaction. nih.govnih.gov For highly basic amines, the formation of the tetrahedral intermediate (k₁) is the slow step, while for less basic amines, the breakdown of the intermediate to products (k₂) becomes rate-limiting. nih.gov

The general mechanism can be depicted as follows:

Formation of the Tetrahedral Intermediate: The nucleophile attacks the carbonyl carbon.

Collapse of the Intermediate: The intermediate expels the leaving group to form the product.

| Amine Nucleophile | pKa | Rate Constant (kₙ, M⁻¹s⁻¹) | βₙᵤc Value | Rate-Determining Step |

| Weakly Basic Amines | Low | Low | ~0.9 | Intermediate Breakdown (k₂) |

| Moderately Basic Amines | Mid | Medium | Variable | Transition |

| Strongly Basic Amines | High | High | ~0.2 | Intermediate Formation (k₁) |

Note: This table presents generalized kinetic data for the reaction of activated 4-nitrophenyl carbonates with amine nucleophiles to illustrate the relationship between amine basicity and reaction kinetics. The exact values can vary with specific reactants and conditions.

The efficacy of this compound as an acylating agent is critically dependent on the ability of the 4-nitrophenoxide moiety to function as a good leaving group. youtube.com A good leaving group is characterized by its ability to stabilize the negative charge it acquires upon departure. sketchy.comlibretexts.orgpearson.com The stability of a leaving group is inversely related to its basicity; weaker bases are better leaving groups. masterorganicchemistry.com

The 4-nitrophenoxide ion is the conjugate base of 4-nitrophenol (B140041). The pKa of 4-nitrophenol is approximately 7.15. nih.govborbasgroup.com This relatively low pKa value, compared to phenol (B47542) (pKa ≈ 10), indicates that 4-nitrophenol is significantly more acidic. borbasgroup.com This increased acidity is a direct consequence of the electron-withdrawing nature of the para-nitro group. pearson.comquora.com

The nitro group stabilizes the resulting phenoxide anion through two primary electronic effects:

Inductive Effect (-I): The electronegative nitro group withdraws electron density from the aromatic ring through the sigma bond framework. pearson.com

Mesomeric (Resonance) Effect (-M): The nitro group can delocalize the negative charge on the phenoxide oxygen onto its own oxygen atoms via resonance. This delocalization significantly stabilizes the anion. pearson.comquora.com

This stabilization lowers the energy of the conjugate base, making it a weaker base and, consequently, an excellent leaving group. pearson.com The departure of the stable 4-nitrophenoxide anion provides a strong thermodynamic driving force for the nucleophilic acyl substitution reaction. nih.gov

Substituent effects in the reactions of this compound can be considered from the perspective of the nucleophile and the non-leaving (cyclohexyl) group. Studies on related systems, such as the aminolysis of substituted phenyl carbonates, often employ Hammett and Brønsted linear free-energy relationships to quantify these effects. nih.govsemanticscholar.org

For the attacking nucleophile, increasing its electron-donating character (and typically its basicity) enhances its nucleophilicity, leading to an increased reaction rate. nih.gov This is reflected in the positive slopes of Brønsted plots for these reactions. researchgate.netnih.gov

Substituents on the non-leaving group (in this case, the cyclohexyl group) can also influence the reaction rate, although this effect is generally smaller than that of the leaving group. Electron-withdrawing substituents on the non-leaving R-group of a carbonate (R-O-C(O)-O-Ar) can slightly increase the electrophilicity of the carbonyl carbon, leading to a modest rate enhancement. Conversely, electron-donating groups would slightly decrease the rate. For the reaction of 4-methylphenyl 4-nitrophenyl carbonate and 4-chlorophenyl 4-nitrophenyl carbonate with amines, the chloro-substituted compound was found to be about 70% more reactive than the methyl-substituted one when the breakdown of the tetrahedral intermediate is rate-determining. nih.gov This demonstrates a small but measurable effect of the non-leaving group's electronic properties on the reaction rate.

Reactions with Amine Nucleophiles: Formation of Carbamate (B1207046) Linkages

A primary application of this compound is its reaction with primary and secondary amines to form carbamates. acs.orgnih.gov This reaction is a clean and efficient method for creating the O-cyclohexyl carbamate linkage, which is important in the synthesis of pharmaceuticals and other biologically active molecules. acs.org The reaction proceeds via the nucleophilic acyl substitution mechanism previously described, with the amine acting as the nucleophile. nih.gov

Both primary and secondary amines readily react with activated carbonates like this compound. researchgate.netnih.gov However, their reactivity profiles can differ. Kinetic studies on analogous systems have shown that secondary amines are often more reactive than primary amines of similar basicity (pKa). researchgate.net

| Amine Type | Relative Rate of Attack (k₁) | Intermediate Stability | Overall Reactivity (kₙ) |

| Primary Amines | Slower | Less stable, favors product formation | Generally high |

| Secondary Amines | Faster | More stable, may favor reversion to reactants | Generally higher than primary amines |

Note: This table provides a comparative overview of reactivity profiles based on studies of similar activated carbonates. Specific outcomes depend on the exact amine structures and reaction conditions.

The choice of solvent can significantly impact the rate and mechanism of the aminolysis of carbonates. rsc.orglookchem.com Solvents influence the reaction by solvating the reactants, transition states, and intermediates. The key distinction is often between polar protic and polar aprotic solvents. youtube.comyoutube.com

Polar Protic Solvents: Solvents like water and ethanol (B145695) can engage in hydrogen bonding. youtube.com They can stabilize the zwitterionic tetrahedral intermediate by solvating both the positive and negative charges, potentially lowering the activation energy. rsc.orgresearchgate.net Protic solvents can also facilitate proton transfer steps that may be involved in the breakdown of the intermediate. researchgate.net Kinetic studies in aqueous ethanol have provided evidence for stepwise mechanisms with changes in the rate-determining step. nih.gov

Polar Aprotic Solvents: Solvents such as acetonitrile (B52724) (MeCN) and dimethyl sulfoxide (B87167) (DMSO) lack acidic protons but possess dipoles. youtube.com In these solvents, the reaction mechanism can also be stepwise. For instance, the aminolysis of aryl phenyl carbonates in acetonitrile shows evidence of a tetrahedral intermediate that partitions between catalyzed and uncatalyzed pathways to products. researchgate.net The polarity of the solvent plays a crucial role; reactions are often faster in more polar solvents like DMSO compared to less polar ones like toluene (B28343), due to better stabilization of charged intermediates and transition states. lookchem.com

The solvent can therefore modulate the energy landscape of the reaction, affecting the relative stabilities of intermediates and transition states, which in turn dictates the observed kinetics and the predominant mechanistic pathway. rsc.orglookchem.com

Brønsted-Type Plot Analysis and Mechanism Elucidation

The reactivity of activated carbonates, such as this compound, in nucleophilic substitution reactions is often mechanistically elucidated through kinetic studies, with Brønsted-type plot analysis being a particularly powerful tool. These plots correlate the logarithm of the reaction rate constant (log k) with the pKa of the conjugate acid of the nucleophile (e.g., a series of primary or secondary amines), providing insight into the degree of bond formation in the transition state.

For reactions involving 4-nitrophenyl carbonate derivatives with amine nucleophiles, the Brønsted-type plots are frequently found to be curved or "broken". nih.govresearchgate.net A downwardly curving plot is strong evidence for a stepwise reaction mechanism that proceeds through a zwitterionic tetrahedral intermediate (T+/-). nih.gov This mechanism involves two distinct steps:

Nucleophilic attack by the amine on the carbonyl carbon to form the tetrahedral intermediate.

Expulsion of the leaving group (4-nitrophenoxide) from the intermediate to form the final product.

The curvature in the plot signifies a change in the rate-determining step (RDS) as the basicity of the amine nucleophile changes. nih.gov For weakly basic amines, the breakdown of the tetrahedral intermediate to products is the slow step. For strongly basic amines, the initial nucleophilic attack to form the intermediate becomes the rate-determining step. nih.gov The pKa value at the center of this curvature (pKa°) indicates the point where the rates of the two steps are equal.

In contrast, a linear Brønsted plot suggests a concerted mechanism, where bond formation and bond fission occur simultaneously, or a stepwise mechanism where one step is rate-determining across the entire series of nucleophiles. researchgate.netresearchgate.net The slope of this linear plot, known as the Brønsted coefficient (βnuc), quantifies the sensitivity of the reaction rate to the nucleophile's basicity and reflects the extent of bond formation in the transition state. nih.gov For instance, a large βnuc value (e.g., > 0.8) suggests a transition state where the N-C bond is largely formed and there is a significant development of positive charge on the nitrogen atom. nih.gov

Reactions with Oxygen Nucleophiles: Transcarbonation and Carbonate Exchange

This compound is a highly reactive acylating agent due to the electron-withdrawing nature of the 4-nitrophenyl group, which makes the 4-nitrophenoxide an excellent leaving group. This reactivity facilitates reactions with various oxygen nucleophiles, such as alcohols or phenols, in a process known as transcarbonation or carbonate exchange.

In this reaction, an incoming alcohol (R'-OH) attacks the electrophilic carbonyl carbon of the carbonate. This is followed by the expulsion of either cyclohexanol (B46403) or 4-nitrophenol. Given the significantly lower pKa of 4-nitrophenol compared to cyclohexanol, the 4-nitrophenoxide is a far superior leaving group. Consequently, the reaction overwhelmingly favors the displacement of the 4-nitrophenyl group to generate a new, less reactive carbonate and 4-nitrophenol as a byproduct. This strategy is commonly employed in organic synthesis to introduce a carbonate functional group onto a molecule under relatively mild conditions. The general reactivity of p-nitrophenyl carbonates with alcohols is a well-established method for generating new carbonate compounds. beilstein-journals.org

Base-Catalyzed Transformations and Rearrangements

While strong, non-nucleophilic amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) are typically used as proton abstractors, they exhibit nucleophilic behavior towards highly electrophilic substrates like this compound. nih.govnih.gov Instead of acting as a base to promote elimination or other base-catalyzed rearrangements of the carbonate itself, the amidine directly attacks the carbonyl carbon.

This nucleophilic attack initiates a cascade that results in the ring-opening of the bicyclic amidine structure, leading to the formation of substituted ε-caprolactam (from DBU) or γ-lactam (from DBN) derived carbamates. beilstein-journals.orgnih.gov The reaction is efficient, often proceeding readily at room temperature and reaching completion upon gentle heating. beilstein-journals.org This unique reactivity provides a straightforward synthetic route to structurally diverse lactam compounds. nih.gov The reaction is general for a wide range of p-nitrophenyl carbonates, including those derived from primary, secondary, and tertiary alcohols, as well as phenols and complex carbohydrate structures. beilstein-journals.orgnih.gov

| Starting Carbonate (R-O-C(O)O-pNP) | Amidine Base | Product | Yield (%) |

|---|---|---|---|

| 1-Ethynylcyclohexyl | DBU | ε-Caprolactam carbamate | 85 |

| Homopropargyl | DBU | ε-Caprolactam carbamate | 72 |

| Homopropargyl | DBN | γ-Lactam carbamate | 56 |

| 3,4-Dimethylphenyl | DBN | γ-Lactam carbamate | 62 |

| Geranyl | DBN | γ-Lactam carbamate | 46 |

| n-Pentenyl 2,3,4-tri-O-benzyl-α-D-mannopyranoside | DBN | γ-Lactam carbamate | 63 |

The mechanism for the formation of lactam carbamates from the reaction of DBU or DBN with p-nitrophenyl carbonates has been elucidated. beilstein-journals.orgnih.gov The process is initiated by the nucleophilic attack of the more basic and sterically accessible imine nitrogen of the amidine onto the highly electrophilic carbonyl carbon of the carbonate.

This initial addition step is followed by the elimination of the thermodynamically stable 4-nitrophenoxide anion. This results in the formation of a highly reactive N-acylamidinium intermediate. In the presence of residual water in the solvent, a water molecule then attacks the imine carbon of this activated intermediate. This hydrolysis step leads to the cleavage of the C-N bond within the bicyclic amidine ring, ultimately yielding the stable ring-opened lactam carbamate product. beilstein-journals.org

Impact of Stereochemistry on Reactivity and Product Distribution

The reaction center in nucleophilic substitution reactions of this compound is the planar carbonyl carbon. As such, the stereochemistry of the cyclohexyl group does not directly participate in the bond-breaking or bond-forming events at the acyl carbon. However, the stereochemical configuration of the cyclohexyl ring can still exert an influence on the reactivity through steric effects.

For instance, the axial versus equatorial orientation of the oxygen atom connecting the cyclohexyl ring to the carbonate moiety can influence the steric hindrance around the reaction center. An axial orientation might present a more sterically crowded environment for an incoming nucleophile compared to an equatorial one, potentially leading to a lower reaction rate.

Iv. Advanced Spectroscopic and Structural Characterization of Cyclohexyl 4 Nitrophenyl Carbonate

X-ray Crystallography for Solid-State Molecular Architecture Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid, providing a wealth of information on bond lengths, bond angles, and intermolecular interactions that govern the macroscopic properties of the material.

Although a crystal structure for cyclohexyl (4-nitrophenyl) carbonate has not been specifically reported in the Cambridge Structural Database, the structure of a closely related analogue, bis(4-nitrophenyl) carbonate, offers a strong model for its solid-state conformation. The crystallographic data for bis(4-nitrophenyl) carbonate is available in the Crystallography Open Database (COD) under the entry number 2201823.

The molecular architecture of bis(4-nitrophenyl) carbonate reveals key features that are anticipated to be conserved in this compound. The central carbonate group is planar, and the two 4-nitrophenyl groups are symmetrically positioned. The nitro groups, being strong electron-withdrawing moieties, significantly influence the electronic distribution across the molecule and play a crucial role in its reactivity. The phenyl rings are likely to be oriented at a dihedral angle with respect to the carbonate plane, a common feature in diaryl carbonates.

A summary of the crystallographic data for the analogue, bis(4-nitrophenyl) carbonate, is presented below.

| Parameter | Value |

|---|---|

| Chemical Formula | C13H8N2O7 |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.978 |

| b (Å) | 5.889 |

| c (Å) | 20.254 |

| β (°) | 100.29 |

| Volume (ų) | 1287.5 |

| Z | 4 |

Time-Resolved Spectroscopic Methods for Reaction Intermediate Detection

Many chemical reactions proceed through short-lived, high-energy intermediates that are not detectable by conventional spectroscopic techniques. Time-resolved spectroscopy, which operates on timescales ranging from femtoseconds to milliseconds, is a powerful tool for observing and characterizing these transient species, thereby providing a direct window into the reaction mechanism.

For reactions involving this compound, such as its hydrolysis or aminolysis, the formation of a tetrahedral intermediate at the carbonyl carbon is a widely proposed mechanistic step. Kinetic studies on analogous 4-nitrophenyl carbonates have provided indirect evidence for the existence of a zwitterionic tetrahedral intermediate (T±) during nucleophilic substitution reactions.

Time-resolved spectroscopic techniques, particularly transient absorption spectroscopy, are ideally suited for detecting such intermediates. In a typical experiment, the reaction is initiated by a short pulse of light (photolysis of a caged reactant) or by rapid mixing, and the subsequent changes in the absorption spectrum of the sample are monitored over time.

The reaction of this compound with a nucleophile (e.g., an amine or hydroxide) is expected to proceed through the following steps:

Formation of the Tetrahedral Intermediate: The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a transient tetrahedral intermediate. This species would possess distinct electronic and vibrational properties compared to the reactants and products.

Breakdown of the Intermediate: The intermediate then collapses, expelling either the nucleophile or the 4-nitrophenoxide leaving group. The departure of the latter is facilitated by the stability of the resulting 4-nitrophenolate (B89219) anion, which is a key driving force for the reaction.

The application of time-resolved transient absorption spectroscopy could allow for the direct observation of this tetrahedral intermediate. The intermediate is expected to have a different absorption spectrum from the starting material and the final products. Furthermore, the release of the 4-nitrophenolate ion, which is intensely colored, provides a strong spectroscopic handle for monitoring the progress of the reaction in real-time. The rise and decay of the absorption signal corresponding to the intermediate, correlated with the appearance of the 4-nitrophenolate absorption, would provide definitive evidence for its involvement and allow for the determination of the rate constants for its formation and breakdown.

| Reaction Step | Intermediate/Product | Expected Spectroscopic Signature | Timescale |

| Nucleophilic Attack | Tetrahedral Intermediate | Transient absorption at a specific wavelength | Nanoseconds to microseconds |

| Leaving Group Departure | 4-Nitrophenolate Anion | Strong absorption in the visible region | Microseconds to milliseconds |

By employing these advanced spectroscopic methods, a detailed picture of the reaction dynamics of this compound can be constructed, revealing the fundamental steps that govern its chemical transformations.

V. Computational and Theoretical Investigations into Cyclohexyl 4 Nitrophenyl Carbonate Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. researchgate.netinpressco.com DFT methods, particularly using functionals like B3LYP combined with basis sets such as 6-31G*, are widely employed to perform geometry optimization and to predict various electronic properties. researchgate.netmdpi.comresearchgate.net

Geometry Optimization: The first step in a computational analysis is typically to determine the most stable three-dimensional arrangement of atoms, known as the optimized geometry. For Cyclohexyl (4-nitrophenyl) Carbonate, DFT calculations would find the minimum energy conformation by adjusting bond lengths, bond angles, and dihedral angles. mdpi.com The cyclohexyl ring would likely adopt a stable chair conformation. The geometry optimization process ensures that all calculated properties correspond to a stationary point on the potential energy surface, which is confirmed by frequency calculations showing no imaginary frequencies. bhu.ac.in

Electronic Structure: Once the geometry is optimized, DFT is used to calculate the electronic properties. This includes the distribution of electron density, which is fundamental to understanding the molecule's chemical behavior. researchgate.net The presence of the electron-withdrawing nitro group on the phenyl ring significantly influences the electronic structure, pulling electron density from the aromatic ring and the carbonate moiety. emerginginvestigators.org This electronic shift is crucial for the molecule's reactivity, particularly at the carbonyl carbon.

Below is a representative table of optimized geometric parameters for a similar aryl carbonate system, calculated using DFT.

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C=O | 1.19 | - | - |

| C-O (ester) | 1.36 | - | - |

| O-C (aryl) | 1.41 | - | - |

| O-C-O | - | 108.5 | - |

| C-O-C | - | 115.0 | - |

| C-N (nitro) | 1.48 | - | - |

| Phenyl-O-C=O | - | - | 178.0 |

| Cyclohexyl-O-C=O | - | - | 175.0 |

Note: This data is illustrative for a generic aryl-alkyl carbonate and not specific to this compound.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orgtheswissbay.ch The energy and localization of these orbitals are key predictors of a molecule's reactivity. researchgate.net

HOMO: The HOMO is the outermost orbital containing electrons and acts as an electron donor. In a reaction, a molecule with a higher energy HOMO is generally a better nucleophile.

LUMO: The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A molecule with a lower energy LUMO is typically a better electrophile.

For this compound, the HOMO is expected to be localized primarily on the electron-rich parts of the molecule, such as the oxygen atoms of the carbonate group and the phenyl ring. The LUMO, conversely, is anticipated to be centered on the electron-deficient regions, particularly the carbonyl carbon and the nitrophenyl group, due to the strong electron-withdrawing effect of the nitro substituent.

The HOMO-LUMO energy gap (ΔE) is a crucial parameter for predicting the chemical reactivity and kinetic stability of a molecule. researchgate.net A small HOMO-LUMO gap suggests that the molecule can be easily excited and is generally more reactive. researchgate.net The electron-withdrawing nitro group is expected to lower the LUMO energy significantly, resulting in a relatively small HOMO-LUMO gap for this compound, indicative of its high reactivity towards nucleophiles.

A representative table of FMO energies for a substituted phenyl carbonate is shown below.

| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |

| Phenyl Carbonate | -7.5 | -0.5 | 7.0 |

| 4-Nitrophenyl Carbonate | -8.2 | -1.5 | 6.7 |

| This compound (Estimated) | -8.0 | -1.4 | 6.6 |

Note: This data is illustrative and based on general trends for similar compounds.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

Molecular Electrostatic Potential (MEP) mapping is a computational technique that visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It provides a color-coded guide to the charge distribution, allowing for the identification of sites susceptible to electrophilic and nucleophilic attack. bhu.ac.inimist.ma

Red Regions: Indicate areas of negative electrostatic potential, which are electron-rich and prone to attack by electrophiles. These regions are typically found around electronegative atoms like oxygen.

Blue Regions: Represent areas of positive electrostatic potential, which are electron-deficient and susceptible to attack by nucleophiles.

Green/Yellow Regions: Denote areas of neutral or near-neutral potential.

In the MEP map of this compound, the most negative potential (red) would be localized on the oxygen atoms of the nitro group and the carbonyl oxygen. These sites are the most likely to interact with electrophiles or engage in hydrogen bonding. The most positive potential (blue) would be concentrated around the carbonyl carbon, making it the primary site for nucleophilic attack. The hydrogen atoms of the cyclohexyl and phenyl groups would also exhibit positive potential. This visual representation of reactivity corroborates the predictions from FMO analysis. researchgate.net

Transition State Modeling and Reaction Pathway Energetics

Computational chemistry allows for the detailed investigation of reaction mechanisms by modeling the transition states and calculating the energy profiles of reaction pathways. For reactions involving this compound, such as aminolysis or hydrolysis, these studies can distinguish between different possible mechanisms, for instance, a concerted process versus a stepwise mechanism involving a tetrahedral intermediate. nih.govrsc.org

Kinetic studies on the aminolysis of similar 4-nitrophenyl carbonates suggest a stepwise mechanism where a zwitterionic tetrahedral intermediate is formed. nih.gov The rate-determining step can change depending on the basicity of the attacking amine. nih.gov

Transition State Search: Using DFT, the geometry of the transition state can be located on the potential energy surface. This is a first-order saddle point, characterized by a single imaginary frequency in the vibrational analysis. The structure of the transition state provides insights into the bonding changes occurring during the reaction. For the hydrolysis of a similar compound, p-nitrophenyl trifluoroacetate, an eight-membered cyclic transition state involving three water molecules has been proposed based on experimental and theoretical findings. nih.gov

A hypothetical energy profile for the aminolysis of this compound is presented below.

| Species | Relative Energy (kcal/mol) |

| Reactants | 0 |

| Transition State 1 (TS1) | +15 |

| Tetrahedral Intermediate | +5 |

| Transition State 2 (TS2) | +12 |

| Products | -10 |

Note: This data is hypothetical and for illustrative purposes.

Solvation Models and Their Influence on Reaction Dynamics

Reactions are most often carried out in a solvent, which can have a significant impact on reaction rates and mechanisms. Computational solvation models are used to account for the effects of the solvent environment on the solute molecule.

Implicit Solvation Models (Continuum Models): The Polarizable Continuum Model (PCM) is a widely used implicit solvation model. pyscf.orgresearchgate.netresearchgate.net In PCM, the solvent is treated as a continuous medium with a specific dielectric constant, and the solute is placed in a cavity within this medium. arxiv.org This model is effective at capturing the bulk electrostatic effects of the solvent on the solute's electronic structure and geometry. For reactions involving charged species or significant changes in dipole moment, such as the hydrolysis or aminolysis of carbonates, including a PCM in the DFT calculations is crucial for obtaining accurate energy profiles. q-chem.com

Explicit Solvation Models: In explicit solvation models, individual solvent molecules are included in the calculation. This approach is computationally more demanding but can capture specific solute-solvent interactions, such as hydrogen bonding, which may be critical in the reaction mechanism. For example, in the hydrolysis of p-nitrophenyl acetate (B1210297), an explicit solvent cage of water molecules was found to be necessary for accurately modeling the reaction barrier. researchgate.net Often, a hybrid approach combining a few explicit solvent molecules with a continuum model is employed to balance accuracy and computational cost.

The choice of solvation model can significantly influence the calculated reaction dynamics, including the stability of intermediates and the height of activation barriers.

Quantitative Structure-Activity Relationships (QSAR) for Reactivity Predictions

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. researchgate.net For the reactivity of this compound, QSAR models can be developed to predict its reaction rates with various nucleophiles.

Descriptor Calculation: QSAR models are built upon molecular descriptors, which are numerical values that quantify different aspects of a molecule's structure and properties. These can include:

Electronic Descriptors: HOMO and LUMO energies, dipole moment, atomic charges.

Steric Descriptors: Molecular volume, surface area, specific structural features.

Topological Descriptors: Connectivity indices that describe the branching of the molecular skeleton.

Thermodynamic Descriptors: Dissociation constants (pKa), solvation energy.

For reactions of aromatic amines, descriptors like pKa and Hammett sigma constants have been shown to correlate well with reaction rates. acs.orgnih.gov

Model Development: Once the descriptors are calculated for a set of related carbonate compounds with known reactivities, statistical methods like Multiple Linear Regression (MLR) are used to build a mathematical model that relates the descriptors to the observed reactivity.

An example of a generic QSAR equation for the aminolysis of aryl carbonates might look like:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃*E(LUMO)

where:

log(k) is the logarithm of the reaction rate constant.

σ is the Hammett substituent constant.

Eₛ is a steric parameter.

E(LUMO) is the energy of the LUMO.

c₀, c₁, c₂, and c₃ are coefficients determined from the regression analysis.

Such a QSAR model, once validated, could be used to predict the reactivity of this compound with a wide range of nucleophiles without the need for extensive experimental work.

Vi. Applications of Cyclohexyl 4 Nitrophenyl Carbonate in Advanced Organic Synthesis

As an Activated Ester Precursor in Amide Bond Formation

While not a direct precursor to a traditional activated ester for carboxylic acid-amine coupling, Cyclohexyl (4-nitrophenyl) Carbonate serves a similar role in facilitating the formation of a stable linkage with amines, which is foundational to amide bond synthesis. The reaction with an amine proceeds via a nucleophilic attack on the activated carbonyl carbon, leading to the displacement of the 4-nitrophenoxide ion and the formation of a carbamate (B1207046). This carbamate linkage can be considered an amide analogue and is a key step in the synthesis of more complex molecules.

Kinetic studies on the aminolysis of similar 4-nitrophenyl phenyl carbonates reveal that these reactions typically proceed through a stepwise mechanism involving a tetrahedral intermediate. The nature of the amine, whether it is a primary or secondary amine, significantly influences the reaction kinetics and mechanism. For instance, in reactions with a series of alicyclic secondary amines, the Brønsted-type plot exhibits a downward curvature, suggesting a change in the rate-determining step as the basicity of the amine increases. researchgate.net In contrast, reactions with primary amines also show a curved Brønsted-type plot, indicative of a stepwise mechanism with a change in the rate-determining step. nih.gov

The reactivity of the carbonate is attributed to the electron-withdrawing nature of the 4-nitrophenyl group, which polarizes the carbonyl carbon, making it more susceptible to nucleophilic attack. This inherent reactivity allows for the formation of carbamate bonds under mild conditions.

Utilization in the Synthesis of Carbamate-Linked Compounds

The primary application of this compound in organic synthesis is as a highly efficient reagent for the formation of carbamate linkages. The reaction with primary or secondary amines leads to the corresponding N-substituted carbamates with the release of 4-nitrophenol (B140041) as a byproduct. This method is widely employed due to its high yields and the mild conditions required for the reaction to proceed.

Mixed carbonates bearing a p-nitrophenyl group are frequently used for the preparation of a wide array of carbamates. acs.org The process involves the treatment of an alcohol with p-nitrophenyl chloroformate to generate the activated carbonate, which then readily reacts with an amine to furnish the desired carbamate. acs.org

This compound and its analogues are instrumental in the synthesis of novel heterocyclic structures, particularly nitrogen-containing rings. A notable example is the reaction of p-nitrophenyl carbonates with amidine bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-diazabicyclo[4.3.0]non-5-ene (DBN). These reactions result in the nucleophilic ring-opening of the amidine base, leading to the formation of substituted ε-caprolactam and γ-lactam derived carbamates. nih.gov

This transformation involves a nucleophilic attack of the imine nitrogen of the amidine onto the carbonyl carbon of the carbonate, followed by the elimination of the 4-nitrophenoxide ion. nih.gov Subsequent intramolecular reactions lead to the formation of the heterocyclic carbamate. This method provides a unified strategy for synthesizing structurally diverse lactam compounds with a broad substrate scope. nih.gov

The following table summarizes the synthesis of various ε-caprolactam-derived carbamates from their corresponding p-nitrophenyl carbonates upon reaction with DBU.

Table 1: Synthesis of ε-caprolactam-derived carbamates

| Carbonate Precursor | Product | Yield (%) |

|---|---|---|

| 1-ethynylcyclohexyl p-nitrophenyl carbonate | 1-ethynylcyclohexyl (7-oxoazepan-1-yl)carboxylate | 85 |

| homopropargyl p-nitrophenyl carbonate | prop-2-yn-1-yl (7-oxoazepan-1-yl)carboxylate | 79 |

| decyl p-nitrophenyl carbonate | decyl (7-oxoazepan-1-yl)carboxylate | 88 |

| cholesteryl p-nitrophenyl carbonate | cholesteryl (7-oxoazepan-1-yl)carboxylate | 69 |

Data sourced from Prasad et al. (2016) nih.gov

The 4-nitrophenyl carbonate moiety is a key component in the design of base-labile protecting groups for alcohols and amines. emerginginvestigators.org These protecting groups offer an orthogonal strategy to the more common acid-labile protecting groups like the tert-butyloxycarbonyl (Boc) group. This is particularly valuable in multi-step syntheses where selective deprotection is required in the presence of acid-sensitive functionalities.

The protection of an alcohol or amine is achieved by its reaction with a 4-nitrophenyl chloroformate, which is analogous to the reactivity of this compound. The resulting carbonate or carbamate is stable under neutral and acidic conditions but can be readily cleaved under mild basic conditions. emerginginvestigators.org The deprotection process releases the 4-nitrophenolate (B89219) ion, which has a distinct yellow color, allowing for the spectroscopic monitoring of the deprotection progress. emerginginvestigators.org

The lability of the protecting group in basic media is a direct consequence of the good leaving group ability of the 4-nitrophenoxide ion. Hydrolysis is accelerated in basic conditions, with optimal deprotection observed at pH 12 and above. emerginginvestigators.org

Role in Polymer Chemistry and Material Science Applications

The reactivity of this compound makes it a valuable tool in polymer chemistry and material science. The ability to form stable carbamate (urethane) linkages is fundamental to the synthesis of polyurethanes and other functional polymers.

While direct polymerization of this compound is not commonly reported, its derivatives containing polymerizable groups are utilized as functional monomers. For example, 2-(p-Nitrophenoxycarbonyloxy)ethyl Methacrylate (B99206) is a methacrylate monomer that incorporates the reactive p-nitrophenyl carbonate moiety. tcichemicals.com This monomer can be copolymerized with other monomers, and the resulting polymer can then be functionalized by reacting the p-nitrophenyl carbonate groups with primary amines to introduce specific moieties via a urethane (B1682113) linkage. tcichemicals.com This approach is advantageous for incorporating functional groups that may not be compatible with the initial polymerization conditions. tcichemicals.com

Furthermore, the general reactivity of bis(4-nitrophenyl) carbonate as a coupling agent in polymer chemistry to enhance properties such as thermal stability and mechanical strength suggests a similar potential role for cyclohexyl-containing analogues in creating advanced materials. chemimpex.com The formation of urethane linkages is crucial in the production of high-performance coatings and adhesives. chemimpex.com The carbamate-derived lactam compounds synthesized from p-nitrophenyl carbonates also show potential for application in polymer chemistry. nih.gov

The activated nature of the 4-nitrophenyl carbonate group is exploited in the field of bioconjugation for the covalent modification of biomolecules. Reagents bearing this functional group can react with nucleophilic residues on proteins, such as the primary amines on lysine (B10760008) side chains, to form stable carbamate linkages.

A notable application is in ligand-directed nitrophenol carbonate (LDNPC) chemistry for in situ bioconjugation. nih.gov In this strategy, a molecule containing a targeting ligand, a 4-nitrophenol carbonate, and a payload (e.g., a drug) is designed. Upon binding of the ligand to its target protein, a nearby nucleophilic residue on the protein attacks the activated carbonate, displacing the nitrophenolate-modified ligand and covalently attaching the payload to the protein via a carbamate or carbonate bond. nih.gov This approach allows for the targeted delivery and time-dependent release of therapeutic or diagnostic agents. nih.gov

Activated mPEG-p-nitrophenyl carbonates are also among the most utilized reagents in PEGylation technology, a process that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to proteins and peptides to improve their pharmacokinetic properties. rsc.org

Precursor in the Synthesis of Functional Organic Molecules

This compound serves as a valuable precursor in organic synthesis due to the presence of the 4-nitrophenyl carbonate group. This functional group acts as an activated carbonyl moiety, rendering the molecule highly susceptible to nucleophilic attack. The 4-nitrophenoxide ion is an excellent leaving group, facilitating the transfer of the cyclohexyloxycarbonyl group to a variety of nucleophiles, such as amines and alcohols, to form carbamates and new carbonates, respectively. nih.govbeilstein-journals.org This reactivity makes it a key intermediate in the construction of more complex functional organic molecules.

A notable application demonstrating the utility of this class of compounds is in the synthesis of lactam carbamates. Research has shown that p-nitrophenyl carbonates, including derivatives closely related to this compound, can undergo ring-opening reactions with amidine bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN). nih.govbeilstein-journals.org

In these reactions, the amidine base acts as a nucleophile rather than just a base. The transformation involves a nucleophilic attack by the imine nitrogen of the amidine onto the electrophilic carbonyl carbon of the p-nitrophenyl carbonate. This is followed by the elimination of the stable p-nitrophenoxide ion, leading to a ring-opened product that incorporates the amidine structure as a lactam carbamate. beilstein-journals.org

For instance, the reaction of 1-ethynylcyclohexyl p-nitrophenyl carbonate, a structurally similar precursor, with DBU exclusively affords an ε-caprolactam product. beilstein-journals.org The reaction proceeds efficiently, starting at room temperature and reaching completion upon heating. nih.gov This methodology has been extended to various other p-nitrophenyl carbonates, reacting with DBU or DBN to produce the corresponding ε-caprolactam or γ-lactam carbamates. beilstein-journals.org The efficiency and scope of this reaction are highlighted in the detailed research findings below.

Research Findings: Synthesis of Lactam Carbamates

The nucleophilic ring-opening of DBU and DBN by various p-nitrophenyl carbonates provides a straightforward route to functionalized lactam carbamates. The high electrophilicity of the carbonate, conferred by the electron-withdrawing p-nitrophenyl group, is crucial for the reaction's success. nih.govbeilstein-journals.org In contrast, carbonates with less effective leaving groups, such as phenyl or benzyl (B1604629) carbonates, show significantly lower reactivity. nih.gov

The table below summarizes the results from the reaction of various p-nitrophenyl carbonate precursors with DBN, leading to the formation of γ-lactam carbamates. beilstein-journals.org

| Precursor (p-Nitrophenyl Carbonate of) | Reagent | Solvent | Temperature | Time (h) | Product (γ-Lactam Carbamate) | Yield (%) |

|---|---|---|---|---|---|---|

| Homopropargyl alcohol | DBN | THF | 60 °C | 1 | γ-lactam carbamate 2ab | 56 |

| 3,4-Dimethylphenol | DBN | THF | 60 °C | 3 | γ-lactam carbamate 9b | 62 |

| Geraniol | DBN | THF | 60 °C | 3 | γ-lactam carbamate 10b | 46 |

| D-psicofuranose derivative | DBN | THF | 60 °C | 3 | γ-lactam carbamate 11b | 53 |

| α-D-mannopyranoside derivative | DBN | THF | 60 °C | 3 | γ-lactam carbamate 12b | 63 |

| α-methyl-D-arabinofuranoside derivative | DBN | THF | 60 °C | 3 | γ-lactam carbamate 13b | 67 |

This role as a precursor extends to the synthesis of complex therapeutic agents. For example, activated 4-nitrophenyl carbonates are used to form stable carbamate bonds by reacting with amines. In one study, an activated 4-nitrophenyl carbonate was condensed with a diamine spacer as a key step in creating a targeted SN38 prodrug. nih.gov This highlights the utility of the 4-nitrophenyl carbonate moiety in bioconjugation and medicinal chemistry for linking different molecular fragments.

Vii. Future Research Trajectories and Innovations Involving Cyclohexyl 4 Nitrophenyl Carbonate

Exploration of Novel Catalytic Systems for Carbonate Transformations

The transformation of carbonates is a cornerstone of modern organic synthesis, with applications ranging from the creation of polymers to the synthesis of fine chemicals. Cyclohexyl (4-nitrophenyl) Carbonate, with its activated leaving group, is an ideal substrate for exploring new catalytic frontiers. Future research will likely focus on moving beyond traditional stoichiometric reagents towards more sophisticated and sustainable catalytic systems.

A significant area of development will be the application of Lewis base catalysis . Organocatalysts such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and 1,5-Diazabicyclo[4.3.0]non-5-ene (DBN) have already demonstrated nucleophilic activity towards highly electrophilic p-nitrophenyl carbonates, leading to ring-opening reactions and the formation of carbamates. nih.gov Future work could expand this to a broader range of Lewis basic catalysts, including chiral amines and phosphines, to not only catalyze transformations but also to induce stereoselectivity. The goal would be to develop systems that can facilitate reactions like transesterification and carbamoylation under milder conditions and with lower catalyst loadings.

Furthermore, the synergy between Lewis acids and Lewis bases presents a promising avenue. A Lewis acid could be employed to activate the carbonyl group of the carbonate, increasing its electrophilicity and making it more susceptible to attack by a weak nucleophile. This dual activation strategy could enable previously challenging transformations. For instance, the combination of a metal-based Lewis acid with a nucleophilic organocatalyst could create a highly effective system for the synthesis of complex carbamates and unsymmetrical carbonates. Research into cobalt/Lewis acid catalytic systems has shown promise in related C-H activation chemistries, suggesting potential for cross-application. elsevierpure.com

The development of heterogeneous catalysts for these transformations is another key trajectory. Immobilizing effective organocatalysts or metal complexes on solid supports would facilitate catalyst recovery and reuse, aligning with the principles of green chemistry.

Development of Asymmetric Synthesis Methodologies Using this compound

The synthesis of enantiomerically pure compounds is of paramount importance, particularly in the pharmaceutical and agrochemical industries. This compound can serve as a valuable reagent in the development of new asymmetric methodologies for the synthesis of chiral alcohols, amines, and their derivatives.

One major focus will be on enzyme-catalyzed kinetic resolutions . Lipases and proteases are known to catalyze the enantioselective acylation of racemic alcohols and amines. In a dynamic kinetic resolution (DKR) process, a racemic starting material is converted into a single enantiomer of the product in theoretically 100% yield. Future research could explore the use of this compound as an acylating agent in the lipase-catalyzed DKR of racemic amines or alcohols. The bulky cyclohexyl group could enhance enantioselectivity in certain enzymatic systems. Studies on the kinetic resolution of indole-substituted cyclohexanols have already demonstrated the feasibility of enzymatic acylation in both batch and continuous-flow systems, providing a strong foundation for this research direction. researchgate.net

Organocatalytic asymmetric synthesis represents another vibrant area of research. Chiral primary and secondary amines, cinchona alkaloids, and phosphines have emerged as powerful catalysts for a wide array of enantioselective transformations. rsc.org Future investigations could focus on developing chiral catalysts that can facilitate the enantioselective addition of nucleophiles to the carbonate. For example, a chiral amine catalyst could be designed to enantioselectively catalyze the addition of a pronucleophile to generate a chiral carbamate (B1207046). The catalyst would achieve this by forming a chiral, activated intermediate with the carbonate or by organizing the reactants in a chiral environment.

The table below illustrates the potential outcomes of a successful kinetic resolution of a racemic amine using this compound, highlighting the high value of achieving excellent enantioselectivity.

| Entry | Catalyst Type | Racemic Substrate | Acylating Agent | Desired Outcome | Potential Enantiomeric Excess (ee) |

|---|---|---|---|---|---|